Ethyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoate
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Overview
Description
Ethyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoate typically involves the reaction of ethyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)butanoate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted pyrazole derivatives .
Scientific Research Applications
Ethyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating diseases caused by parasites.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with the metabolic processes of parasites, leading to their death . The exact molecular targets and pathways involved can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with comparable chemical structures and pharmacological activities. Examples include:
- Ethyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)butanoate
- N-{4-[4-(4-methylpiperazin-1-yl)-6-(5-methyl-2H-pyrazol-3-ylamino)pyrimidin-2-ylsulfanyl]phenyl}cyclopropanecarboxamide
Uniqueness
Ethyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoate is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of functional groups and molecular configuration makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H16ClN3O2 |
---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
ethyl 2-amino-4-(4-chloropyrazol-1-yl)-2-methylbutanoate |
InChI |
InChI=1S/C10H16ClN3O2/c1-3-16-9(15)10(2,12)4-5-14-7-8(11)6-13-14/h6-7H,3-5,12H2,1-2H3 |
InChI Key |
ZJWRDNHXHZWLOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CCN1C=C(C=N1)Cl)N |
Origin of Product |
United States |
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